2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol
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Overview
Description
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structure and properties. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol typically involves the condensation of 2-aminophenol with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenolic compounds
Scientific Research Applications
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Industry: Utilized in the development of sensors and as a component in the fabrication of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its ability to form complexes with metal ions and interact with biological molecules. The compound can chelate metal ions, leading to the formation of stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-(2-hydroxyphenyl)methylidene]amino]phenol
- **2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)thio]phenyl}imino)methyl]phenol
- **2-[(E)-(2-hydroxyphenyl)methylidene]amino]thiophenol
Uniqueness
2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is unique due to its dithio functionality, which enhances its ability to form stable complexes with metal ions and increases its reactivity in redox processes. This makes it particularly useful in applications requiring strong metal chelation and redox activity .
Properties
CAS No. |
26907-82-4 |
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Molecular Formula |
C26H20N2O2S2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2S2/c29-23-13-5-1-9-19(23)17-27-21-11-3-7-15-25(21)31-32-26-16-8-4-12-22(26)28-18-20-10-2-6-14-24(20)30/h1-18,29-30H |
InChI Key |
OUHYXWHJDDKIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2SSC3=CC=CC=C3N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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